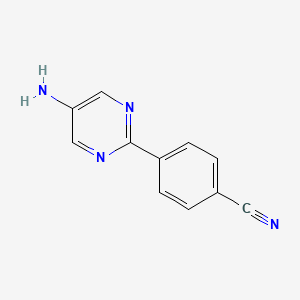

4-(5-aminopyrimidin-2-yl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-aminopyrimidin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-5-8-1-3-9(4-2-8)11-14-6-10(13)7-15-11/h1-4,6-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHYODFJXMGYJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346131 | |

| Record name | 5-Amino-2-(4-cyanophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344334-37-8 | |

| Record name | 5-Amino-2-(4-cyanophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 4 5 Aminopyrimidin 2 Yl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(5-aminopyrimidin-2-yl)benzonitrile, both ¹H and ¹³C NMR, along with advanced 2D-NMR techniques, are essential for unambiguous signal assignment and confirmation of its molecular framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzonitrile (B105546) and pyrimidine (B1678525) rings, as well as the amino group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents, namely the electron-withdrawing nitrile group (-CN) and the pyrimidine ring, and the electron-donating amino group (-NH₂).

The protons on the benzonitrile ring, being part of a para-substituted system, would typically appear as two distinct doublets in the aromatic region (approximately 7.0-9.0 ppm). The protons on the pyrimidine ring will also resonate in this region, with their specific shifts influenced by the positions of the nitrogen atoms and the amino and benzonitrile substituents. The amino group protons are expected to show a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will show signals for each unique carbon atom. The carbon atom of the nitrile group (-C≡N) is characteristically found in the 115-125 ppm range. The quaternary carbon atom of the benzonitrile ring to which the nitrile group is attached would appear at a lower field. The other aromatic carbons of both the benzonitrile and pyrimidine rings will have chemical shifts in the typical aromatic region (approximately 100-160 ppm), with their exact positions determined by the electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzonitrile Ring Protons | 7.5 - 8.5 | 110 - 140 |

| Pyrimidine Ring Protons | 8.0 - 9.0 | 100 - 165 |

| Amino Protons (-NH₂) | Broad singlet, variable | - |

| Nitrile Carbon (-CN) | - | 115 - 125 |

| Benzonitrile Quaternary Carbons | - | 110 - 145 |

| Pyrimidine Ring Carbons | - | 100 - 165 |

Note: These are predicted ranges based on the analysis of similar structures. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to confirm the connectivity between the benzonitrile and pyrimidine rings, advanced 2D-NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the ortho- and meta-protons on the benzonitrile ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is crucial for assigning the signals of the protonated carbons in both aromatic rings.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational modes:

N-H Stretching: The amino group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C≡N Stretching: The nitrile group has a very characteristic and strong absorption in the FT-IR spectrum, usually appearing in the 2220-2260 cm⁻¹ region. This band is typically weaker in the Raman spectrum.

C=N and C=C Stretching: The stretching vibrations of the pyrimidine and benzene (B151609) rings would be observed in the 1400-1650 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Ring Bending and Deformation Modes: The fingerprint region (below 1400 cm⁻¹) would contain a complex series of bands corresponding to various in-plane and out-of-plane bending and deformation modes of the aromatic rings.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways could include the loss of small molecules such as HCN from the nitrile group or fragmentation of the pyrimidine ring. The stability of the aromatic rings would likely result in prominent fragment ions corresponding to the benzonitrile and aminopyrimidine moieties.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular formula of a compound by measuring its mass with a very high degree of accuracy. This method distinguishes between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₁H₈N₄. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N). This calculated value is then compared against the experimentally measured mass of the protonated molecule, [M+H]⁺, obtained from the HRMS instrument. A close correlation between the theoretical and experimental values, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula.

While specific experimental HRMS data for this compound is not detailed in the reviewed literature, the expected theoretical values are presented below.

Interactive Data Table: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₈N₄ |

| Monoisotopic Mass | 196.0749 g/mol |

| Theoretical [M+H]⁺ | 197.0822 Da |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. In techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the parent molecule is broken into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint, helping to elucidate the compound's structure.

For this compound, the fragmentation would be expected to occur at the bonds linking the two aromatic rings and within the rings themselves. Key fragmentation pathways would likely involve:

Cleavage of the C-C bond between the pyrimidine and benzene rings.

Loss of small, stable molecules such as hydrogen cyanide (HCN) from either the benzonitrile or pyrimidine moiety.

Sequential fragmentation of the pyrimidine ring.

Analyzing the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the molecule's connectivity, confirming the presence of the aminopyrimidine and benzonitrile substructures. However, specific experimental fragmentation data for this compound has not been reported in the surveyed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state.

Absorption Characteristics of this compound

The structure of this compound contains multiple chromophores, including the benzonitrile and aminopyrimidine rings, which are conjugated. This extended π-system is expected to give rise to strong absorptions in the UV region, primarily due to π → π* transitions. The presence of nitrogen atoms with lone pairs of electrons also allows for n → π* transitions, which are typically weaker in intensity. The wavelength of maximum absorbance (λmax) is a key characteristic determined by this technique. Although specific experimental λmax values for this compound are not available in the literature, related structures containing similar conjugated systems exhibit strong absorption bands.

Interactive Data Table: Expected Electronic Transitions

| Transition Type | Involved Orbitals | Expected Intensity |

| π → π | Pi bonding to pi anti-bonding | High |

| n → π | Non-bonding to pi anti-bonding | Low |

Solvent Effects on Electronic Spectra

The polarity of the solvent can influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. The effect depends on the nature of the electronic transition and the difference in dipole moment between the ground and excited states.

Bathochromic Shift (Red Shift): An absorption maximum shifts to a longer wavelength. This often occurs for π → π* transitions when moving to a more polar solvent, which stabilizes the more polar excited state more than the ground state.

Hypsochromic Shift (Blue Shift): An absorption maximum shifts to a shorter wavelength. This is common for n → π* transitions in polar, protic solvents, as hydrogen bonding stabilizes the non-bonding electrons in the ground state, increasing the energy gap to the excited state. sciencepublishinggroup.combldpharm.com

Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities (e.g., hexane, ethanol, water) would provide valuable information about the nature of its electronic transitions. nih.govrsc.org However, a detailed study of solvent effects on the electronic spectra of this specific compound has not been found in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) Methodology

To perform SC-XRD analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam, typically from a Cu Kα (λ ≈ 1.54 Å) or Mo Kα (λ ≈ 0.71 Å) source. sapub.org The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector.

The standard methodological steps include:

Crystal Growth: Growing a suitable single crystal, often by slow evaporation of a solvent.

Data Collection: Mounting the crystal and collecting diffraction data, usually at a low temperature (e.g., 100 K) to minimize thermal vibrations. mdpi.com

Structure Solution: Using direct methods or other algorithms (e.g., SHELXS) to solve the phase problem and generate an initial electron density map. sapub.org

Structure Refinement: Refining the atomic positions and other parameters against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL) to achieve a final, accurate structural model. mdpi.com

While this methodology is standard for determining crystal structures, no published single-crystal X-ray diffraction data for this compound was identified in the course of this review.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles in this compound

The molecular structure of this compound is characterized by a pyrimidine ring and a benzene ring linked together. The bond lengths and angles within these aromatic rings are expected to be largely consistent with those of other substituted pyrimidine and benzene compounds.

The carbon-carbon bonds within the benzene ring are anticipated to have lengths of approximately 1.39 Å, characteristic of aromatic systems. The C-C-C bond angles are expected to be close to the ideal 120° for sp² hybridized carbon atoms. The presence of the nitrile group and the pyrimidine substituent may induce minor deviations in these values. For instance, the C-C bond adjacent to the electron-withdrawing nitrile group might be slightly shorter.

In the pyrimidine ring, the C-N bond lengths will vary depending on their position. The C-N bonds within the heterocyclic ring are typically shorter than a standard C-N single bond, reflecting their aromatic character. The C-N bond connecting the amino group to the pyrimidine ring is expected to have a length indicative of a single bond with some partial double bond character due to resonance.

Table 1: Predicted Bond Lengths in this compound (Note: These are estimated values based on related structures and chemical principles, as direct experimental data is unavailable.)

| Bond | Predicted Length (Å) |

| C-C (benzene ring) | ~1.39 |

| C-H (benzene ring) | ~1.09 |

| C-C≡N | ~1.44 |

| C≡N | ~1.15 |

| C-C (inter-ring) | ~1.48 |

| C-N (pyrimidine ring) | ~1.33 - 1.38 |

| C-H (pyrimidine ring) | ~1.08 |

| C-N (amino group) | ~1.36 |

| N-H (amino group) | ~1.00 |

Table 2: Predicted Bond Angles in this compound (Note: These are estimated values based on related structures and chemical principles.)

| Angle | Predicted Angle (°) |

| C-C-C (benzene ring) | ~120 |

| C-C-H (benzene ring) | ~120 |

| C-C-C≡N | ~118 |

| C-C≡N | ~180 |

| C-N-C (pyrimidine ring) | ~115 - 125 |

| N-C-N (pyrimidine ring) | ~115 - 128 |

| H-N-H (amino group) | ~118 |

| C-C-N (amino group) | ~121 |

Investigation of Intermolecular Interactions and Crystal Packing (Hydrogen Bonding, Pi-Stacking)

The solid-state packing of this compound is expected to be significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-stacking.

Hydrogen Bonding: The amino group (-NH₂) on the pyrimidine ring is a potent hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring and the nitrogen of the nitrile group are potential hydrogen bond acceptors. It is highly probable that the crystal structure would feature N-H···N hydrogen bonds. These interactions could link molecules into chains, dimers, or more complex three-dimensional networks, which are common motifs in the crystal structures of aminopyrimidine derivatives. nih.govmdpi.com The formation of these hydrogen bonds is a key factor in stabilizing the crystal lattice. nih.gov

Polymorphism Studies of this compound

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability.

To date, there are no published studies specifically investigating the polymorphism of this compound. The potential for polymorphism in this compound is high, given the presence of flexible torsion angles and multiple hydrogen bonding sites. Different crystallization conditions (e.g., solvent, temperature, and cooling rate) could potentially lead to the formation of different crystalline forms. A thorough polymorphic screen would be necessary to identify and characterize any existing polymorphs. Such a study would typically involve techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize different solid forms.

Computational and Theoretical Chemistry Studies on 4 5 Aminopyrimidin 2 Yl Benzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. analis.com.my It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for studying a wide range of molecular properties. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process determines stable bond lengths, bond angles, and dihedral angles. For a molecule like 4-(5-aminopyrimidin-2-yl)benzonitrile, which consists of a benzonitrile (B105546) ring linked to an aminopyrimidine ring, a key aspect of geometry optimization is conformational analysis. This involves identifying the most stable conformer by analyzing the potential energy surface as a function of the dihedral angle between the two aromatic rings. The planarity or twist between the phenyl and pyrimidine (B1678525) rings significantly influences the molecule's electronic properties and stability. Although specific optimized parameters for this molecule are not available in the searched literature, studies on similar bicyclic aromatic compounds routinely employ DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), to achieve this. analis.com.my

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively. For instance, in a related compound, 2-amino-4-chlorobenzonitrile (B1265954), DFT studies have shown that the molecule is stable and less reactive but still capable of electron transfer. analis.com.my

Table 1: Conceptual Frontier Molecular Orbital Parameters (Note: No published experimental or theoretical values were found for this compound. This table illustrates the typical parameters calculated in an FMO analysis.)

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's electrophilic and nucleophilic sites. The map is color-coded: red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green areas denote neutral potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the nitrile group due to their high electronegativity. The amino group would also represent an electron-rich region. These sites would be the most probable locations for interactions with electrophiles. This type of analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's biological activity. researchgate.net

Global and Local Reactivity Descriptors (Fukui Functions)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), are derived from the HOMO and LUMO energies and describe the reactivity of the molecule as a whole.

Local reactivity is described by the Fukui function, f(r), which indicates the change in electron density at a specific point when the total number of electrons in the system changes. It helps identify the most reactive sites within a molecule. There are three types of Fukui functions:

f+(r): For nucleophilic attack (measures reactivity upon electron addition).

f-(r): For electrophilic attack (measures reactivity upon electron removal).

f0(r): For radical attack.

By calculating these indices for each atom in this compound, one could precisely rank the reactivity of different sites, such as the nitrogen and carbon atoms in the pyrimidine and phenyl rings. researchgate.net

Table 2: Global and Local Reactivity Descriptors (Note: This table defines the descriptors. No calculated values for this compound were found in the literature.)

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Measures the propensity to accept electrons. |

| Fukui Function (f(r)) | [∂ρ(r)/∂N]v(r) | Identifies the most reactive atomic sites in a molecule. |

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of lone pairs, core pairs, and bonding pairs. A key application of NBO analysis is to study intramolecular charge transfer (ICT) and hyperconjugative interactions. It calculates the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied "donor" NBO to an unoccupied "acceptor" NBO. Larger E(2) values indicate stronger interactions. For this compound, NBO analysis would quantify the charge transfer between the electron-donating amino group and the electron-withdrawing benzonitrile moiety, providing insight into the molecule's electronic communication and stability. researchgate.net

Simulated Spectroscopic Data and Correlation with Experimental Results

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm molecular structures and understand vibrational properties. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis). For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π → π* and n → π*. researchgate.net

Similarly, vibrational spectra (Infrared and Raman) can be calculated by computing the second derivatives of the energy with respect to atomic positions. These calculations yield the frequencies and intensities of the vibrational modes. For the target molecule, this would help assign specific peaks in an experimental spectrum to vibrations of functional groups like the C≡N stretch of the nitrile, the N-H bends and stretches of the amino group, and the aromatic C-C/C-N stretching modes of the rings. Studies on the related compound 2-amino-4-chlorobenzonitrile have successfully used this approach to confirm its structure by correlating calculated IR and UV-Vis spectra with experimental results. analis.com.my

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Non-Covalent Interaction (NCI) Analysis

Role of Intermolecular Forces in Supramolecular Assembly

The supramolecular assembly of this compound in the solid state is governed by a variety of non-covalent interactions, which can be effectively studied using computational methods like Density Functional Theory (DFT). The key intermolecular forces expected to play a significant role are hydrogen bonding and π-π stacking interactions.

The aminopyrimidine moiety provides both hydrogen bond donors (the amino group) and acceptors (the pyrimidine nitrogen atoms). This allows for the formation of robust hydrogen-bonding networks. For instance, studies on N-(pyrimidyl)-ω-amino acids have shown that the presence of aminopyrimidine groups facilitates the formation of one-dimensional supramolecular polymers through "head-to-tail" or "head-to-head" hydrogen bonding. rsc.orgresearchgate.net Similarly, the amino group of this compound can form N-H···N hydrogen bonds with the nitrogen atoms of the pyrimidine ring of an adjacent molecule. Furthermore, the nitrile group (-C≡N) is a good hydrogen bond acceptor and can participate in N-H···N≡C interactions.

The interplay of these intermolecular forces—hydrogen bonding and π-π stacking—is crucial in determining the final three-dimensional architecture of the crystal lattice. Computational modeling can predict the most energetically favorable packing arrangements and the relative contributions of the different intermolecular forces.

| Intermolecular Force | Potential Interacting Groups | Computational Insight |

| Hydrogen Bonding | Amino group (donor), Pyrimidine nitrogens (acceptor), Nitrile nitrogen (acceptor) | DFT calculations can model the geometry and energy of these bonds, predicting "head-to-tail" or "head-to-head" assemblies. rsc.orgresearchgate.net |

| π-π Stacking | Pyrimidine ring, Benzene (B151609) ring | Analysis of molecular electrostatic potential (MEP) surfaces and non-covalent interaction (NCI) plots can reveal the nature and strength of stacking. mdpi.comresearchgate.net |

| Halogen Bonding | Not directly applicable unless halogenated derivatives are considered | In related halo-substituted aminopyridine structures, halogen bonds have been shown to be significant in crystal packing. mdpi.com |

Reaction Mechanism Elucidation using Computational Methods

For a proposed synthetic route, such as a Suzuki coupling between a halopyrimidine and a cyanophenylboronic acid, computational methods can be employed to identify and characterize the transition states of each elementary step in the catalytic cycle (e.g., oxidative addition, transmetalation, and reductive elimination).

DFT calculations are typically used to locate the geometry of these short-lived, high-energy species. The nature of the transition state is confirmed by frequency calculations, where a single imaginary frequency corresponding to the reaction coordinate is expected. The geometric parameters of the transition state, such as bond lengths being formed or broken, provide valuable insights into the reaction pathway. For example, in the study of pyridine (B92270) ring transformations, transition states for cycloaddition and retrocyclization steps have been computationally characterized. researchgate.net

Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) are optimized, an energetic profile of the entire reaction pathway can be constructed. This profile plots the relative free energies of the different species along the reaction coordinate.

| Reaction Step | Reactant(s) | Transition State | Product(s) / Intermediate(s) | Relative Free Energy (kcal/mol) - Hypothetical |

| 1. Oxidative Addition | Aryl-Halide + Pd(0) | TS1 | Aryl-Pd(II)-Halide | 0 -> +20 -> -5 |

| 2. Transmetalation | Aryl-Pd(II)-Halide + Boronic Acid | TS2 | Diaryl-Pd(II) | -5 -> +15 -> -10 |

| 3. Reductive Elimination | Diaryl-Pd(II) | TS3 | Biaryl + Pd(0) | -10 -> +10 -> -25 |

This table is a hypothetical representation to illustrate the concept of an energetic profile and does not represent actual calculated data for the synthesis of this compound.

Chemical Reactivity and Derivatization Strategies for 4 5 Aminopyrimidin 2 Yl Benzonitrile

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle, a characteristic that fundamentally governs its reactivity. uoanbar.edu.iq This electron deficiency makes the ring generally resistant to electrophilic attack but highly susceptible to nucleophilic substitution, particularly when activated by appropriate leaving groups. uoanbar.edu.iq

Electrophilic Aromatic Substitution Potentials

Six-membered heterocyclic compounds like pyrimidine are generally deactivated for electrophilic aromatic substitution (EAS) reactions compared to benzene (B151609). nih.gov The presence of two electronegative nitrogen atoms reduces the electron density of the ring, making it less attractive to electrophiles. uoanbar.edu.iqnih.gov Direct electrophilic substitution on an unsubstituted pyrimidine ring is often difficult and requires harsh conditions. google.com

However, the reactivity of the pyrimidine ring towards EAS is significantly influenced by the nature and position of its substituents. Activating groups, such as amino (-NH₂) or hydroxyl (-OH) groups, can enhance the ring's nucleophilicity and direct incoming electrophiles. google.comlibretexts.orgquora.com In the case of 4-(5-aminopyrimidin-2-yl)benzonitrile, the amino group at the C5 position serves as a powerful activating group. This group donates electron density into the ring, thereby facilitating electrophilic attack. The C5 position of pyrimidine is the most electron-rich and is the typical site for electrophilic substitution when activating groups are present at positions 2, 4, or 6. google.com For instance, formylation of 6-aminopyrimidines has been shown to occur at the C5 position when the heteroaromatic character of the ring is reduced. arkat-usa.org While direct EAS on this compound is not extensively documented, the electronic properties suggest that reactions like halogenation or nitration would preferentially occur at the C4 and C6 positions of the pyrimidine ring, which are ortho to the activating C5-amino group, provided the reaction conditions can overcome the inherent deactivation by the ring nitrogens and the benzonitrile (B105546) moiety.

Nucleophilic Aromatic Substitution Reactions on Halogenated Analogues

Nucleophilic aromatic substitution (SNA_r) is a cornerstone of pyrimidine chemistry. The electron-deficient nature of the ring facilitates the attack of nucleophiles, especially when a good leaving group, such as a halogen, is present at an activated position (C2, C4, or C6). uoanbar.edu.iqresearchgate.net The synthesis of complex diarylpyrimidines, such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine, heavily relies on SNA_r reactions on halogenated pyrimidine intermediates. google.comnih.govgoogle.comacs.org

In a typical synthetic route analogous to the preparation of diarylpyrimidine drugs, a halogenated version of the core structure, such as a 4-chloro or 4-bromo-5-aminopyrimidine derivative, serves as the electrophile. For example, the synthesis of Etravirine and related compounds involves the reaction of a substituted aminobenzonitrile with a dichlorinated or bromochloro-pyrimidine. nih.govgoogle.com The reaction between 4-aminobenzonitrile (B131773) and 2,4,6-trichloropyrimidine (B138864) can be controlled to achieve selective substitution. google.com This highlights the feasibility of using halogenated precursors of this compound for further functionalization.

A common strategy involves the palladium-catalyzed Buchwald-Hartwig amination, a cross-coupling reaction between aryl halides and amines. wikipedia.orglibretexts.orgyoutube.com This reaction is highly efficient for creating carbon-nitrogen bonds and is tolerant of a wide range of functional groups. wikipedia.org A bromo-substituted analogue, 4-(5-amino-4-bromopyrimidin-2-yl)benzonitrile, could readily undergo Buchwald-Hartwig or Suzuki coupling reactions. researchgate.netlibretexts.orgnih.govrsc.org The Suzuki reaction, which couples an organoboron compound with an aryl halide using a palladium catalyst, is another powerful method for forming carbon-carbon bonds. researchgate.netlibretexts.orgyoutube.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Pyrimidines

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,4,6-Trichloropyrimidine | 4-Aminobenzonitrile | Base, inert solvent | Diarylpyrimidine Precursor | google.com |

| 4-[[6-chloro-5-bromo-2[(4-cyanophenyl) amino]-4- pyrimidinyl]oxy-3, 5-dimethylbenzonitrile | Ammonia (B1221849) | - | Etravirine | google.com |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Palladium catalyst | Aryl-substituted Pyridine (B92270) | researchgate.net |

Transformations of the Benzonitrile Moiety

The benzonitrile portion of the molecule offers additional sites for chemical modification, primarily through reactions of the cyano group.

Nitrile Hydrolysis and Reduction Reactions

The cyano group (-C≡N) can be transformed into other important functional groups, namely carboxylic acids and primary amines.

Nitrile Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. evitachem.com

Acidic Hydrolysis: Heating the nitrile with a dilute mineral acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. evitachem.com The reaction proceeds via an amide intermediate. acs.org

Basic Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), initially produces the salt of the carboxylic acid and ammonia gas. evitachem.com Subsequent acidification of the reaction mixture yields the free carboxylic acid. evitachem.com Barium hydroxide has also been used for the hydrolysis of benzonitriles. rsc.org

Nitrile Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in a solvent like ether, followed by an aqueous workup. wikipedia.org

Table 2: General Transformations of the Nitrile Group

| Transformation | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺ (e.g., HCl, H₂SO₄), Heat | Carboxylic Acid (-COOH) | evitachem.com |

| Basic Hydrolysis | 1. OH⁻ (e.g., NaOH), Heat; 2. H₃O⁺ | Carboxylic Acid (-COOH) | evitachem.com |

| Reduction | 1. LiAlH₄; 2. H₂O | Primary Amine (-CH₂NH₂) | wikipedia.org |

Reactions Involving the Cyano Group

Beyond hydrolysis and reduction, the cyano group can participate in various cycloaddition and condensation reactions. For instance, benzonitriles can undergo catalytic cyclotrimerization in the presence of low-valent transition metals like titanium to form 2,4,6-triaryl-1,3,5-triazines. researchgate.net Additionally, the cyano group can react with organometallic reagents. The reaction of a nitrile with a Grignard reagent, followed by hydrolysis, is a classic method for the synthesis of ketones. wikipedia.org

Functionalization of the Amino Group at C5

The C5-amino group is a key site for derivatization due to its nucleophilic character. Standard amine reactions such as acylation, alkylation, and diazotization can be applied, although the electronic nature of the pyrimidine ring can influence reactivity. 103.213.246nih.gov

Acylation: The amino group can be readily acylated to form amides. This is often done using acyl chlorides or anhydrides. acs.orgoregonstate.edu For example, 5-aminopyrimidine (B1217817) reacts to form 5-acetamidopyrimidine. 103.213.246 This reaction can also be a way to temporarily protect the amino group or modulate its electronic influence on the ring during other transformations. libretexts.org Enzymatic methods for regioselective acylation of amino groups on pyrimidine derivatives have also been developed. nih.gov

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. acs.orgresearchgate.netacs.org However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. In some cases, alkylation can occur on the ring nitrogens, depending on the substrate and reaction conditions. ias.ac.in Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for controlled mono-alkylation. evitachem.com

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. organic-chemistry.orgnih.gov These intermediates are highly versatile and can be converted into a wide range of functional groups through Sandmeyer-type reactions, affording halides, or used in azo coupling reactions. organic-chemistry.orgresearchgate.net Given the presence of an activating amino group, care must be taken as diazotization of aminopyrazoles can sometimes lead to intramolecular cyclization. researchgate.net The stability of the diazonium salt is a critical factor, and reactions are typically run at low temperatures to prevent decomposition. nih.gov

Table 3: Potential Functionalization Reactions of the C5-Amino Group

| Reaction Type | Typical Reagents | Product | Reference |

|---|---|---|---|

| Acylation | Acyl chloride, Acetic anhydride | N-(2-(4-cyanophenyl)pyrimidin-5-yl)amide | 103.213.246acs.org |

| Alkylation | Alkyl halide, Base | N-alkyl-N-(2-(4-cyanophenyl)pyrimidin-5-yl)amine | acs.orgias.ac.in |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-alkyl-N-(2-(4-cyanophenyl)pyrimidin-5-yl)amine | evitachem.com |

| Diazotization / Sandmeyer | 1. NaNO₂, HCl; 2. CuX (X=Cl, Br, CN) | 4-(5-halopyrimidin-2-yl)benzonitrile | organic-chemistry.org |

Acylation and Alkylation Reactions

The primary amino group on the pyrimidine ring is susceptible to reactions with various electrophiles, most notably acylating and alkylating agents.

Acylation: The reaction of this compound with acyl halides or anhydrides under basic conditions readily yields the corresponding N-acyl derivatives. This transformation is a common strategy to introduce amide functionalities, which can participate in hydrogen bonding and alter the electronic properties of the pyrimidine ring. For instance, the synthesis of 4-(5-acetamidopyrimidin-2-yl)benzonitrile would proceed via the reaction with acetyl chloride or acetic anhydride. The reaction conditions, such as the choice of base (e.g., triethylamine, pyridine) and solvent (e.g., dichloromethane, N,N-dimethylformamide), can be optimized to achieve high yields.

Alkylation: The amino group can also undergo alkylation with alkyl halides or other alkylating agents. These reactions typically require more forcing conditions compared to acylation and may sometimes lead to a mixture of mono- and di-alkylated products. The choice of the alkylating agent and reaction conditions plays a crucial role in controlling the selectivity of the reaction. For example, reaction with methyl iodide could potentially yield 4-(5-(methylamino)pyrimidin-2-yl)benzonitrile and 4-(5-(dimethylamino)pyrimidin-2-yl)benzonitrile. The presence of a bulky substituent on the alkylating agent can favor mono-alkylation. In some cases, base-catalyzed fusion techniques with phenacyl halides have been employed for the alkylation of related aminopyrimidine systems, leading initially to alkylation of the amino group via an SN2 mechanism. mdpi.com

| Reaction Type | Reagent Example | Product Example |

| Acylation | Acetyl chloride | 4-(5-acetamidopyrimidin-2-yl)benzonitrile |

| Alkylation | Methyl iodide | 4-(5-(methylamino)pyrimidin-2-yl)benzonitrile |

Diazotization and Subsequent Transformations

The diazotization of the 5-amino group on the pyrimidine ring opens up a plethora of synthetic possibilities for introducing a variety of functional groups that are otherwise difficult to install directly. This two-step process involves the conversion of the amino group into a diazonium salt, followed by its displacement with a nucleophile.

The initial step involves treating this compound with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C). This reaction yields the highly reactive 2-(4-cyanophenyl)pyrimidin-5-diazonium salt.

Subsequent Transformations of the Diazonium Salt:

Sandmeyer-type Reactions: The diazonium group can be replaced by various nucleophiles, often catalyzed by copper(I) salts. These reactions are invaluable for introducing halogens, cyano, and other groups onto the pyrimidine ring. For instance, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or copper(I) cyanide would yield 4-(5-chloropyrimidin-2-yl)benzonitrile, 4-(5-bromopyrimidin-2-yl)benzonitrile, and 4-(5,2'-bipyrimidine)-2,5'-dicarbonitrile, respectively. While classical Sandmeyer reactions are widely used, newer methods aim to avoid the use of potentially explosive diazonium salts and stoichiometric transition metals. researchgate.net

Azo Coupling Reactions: The diazonium salt can act as an electrophile in reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. ajol.info The position of coupling on the aromatic ring is directed by the activating group. These azo dyes have potential applications in materials science and as biological probes. For example, coupling with phenol (B47542) would yield 4-(5-((4-hydroxyphenyl)diazenyl)pyrimidin-2-yl)benzonitrile. The formation of such azo compounds is a common strategy in the synthesis of various dyes. researchgate.net

| Transformation | Reagent | Product Example |

| Sandmeyer (Chlorination) | CuCl | 4-(5-chloropyrimidin-2-yl)benzonitrile |

| Sandmeyer (Bromination) | CuBr | 4-(5-bromopyrimidin-2-yl)benzonitrile |

| Azo Coupling | Phenol | 4-(5-((4-hydroxyphenyl)diazenyl)pyrimidin-2-yl)benzonitrile |

Development of Novel Derivatives of this compound

The development of novel derivatives of this compound is driven by the desire to fine-tune its properties for specific applications, particularly in the realm of drug discovery and materials science.

Structure-Reactivity Relationship Studies (Methodological Focus)

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing efficient synthetic routes and predicting the outcome of chemical transformations. For this compound and its derivatives, the electronic nature of the substituents plays a pivotal role.

The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the 2-(4-cyanophenyl) group. The 5-amino group, being an electron-donating group, partially mitigates this electron deficiency and activates the pyrimidine ring towards electrophilic attack, although the ring remains relatively unreactive compared to benzene.

Design Principles for Modifying the Molecular Architecture

The design of novel derivatives of this compound is guided by the intended application. Key design principles involve:

Modification of the Amino Group: As discussed, the 5-amino group is the most versatile handle for derivatization. Introducing different acyl or alkyl groups can modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity. For instance, the introduction of a long alkyl chain would increase lipophilicity, while incorporating a polar group could enhance aqueous solubility. The synthesis of 2-aminopyrimidine (B69317) derivatives often involves the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines. mdpi.comnih.gov

Substitution on the Benzonitrile Ring: While the focus of this article is on the reactivity of the aminopyrimidine moiety, modifications to the benzonitrile ring can also be envisioned. Electrophilic aromatic substitution on the benzonitrile ring would be challenging due to the deactivating nature of the cyano and pyrimidinyl groups. However, nucleophilic aromatic substitution of a suitably placed leaving group on the benzonitrile ring could be a viable strategy.

Introduction of Functional Groups via Diazotization: The diazotization of the amino group provides a powerful platform for introducing a wide range of functionalities at the 5-position of the pyrimidine ring. This allows for the creation of derivatives with diverse electronic and steric properties, which is crucial for exploring structure-activity relationships in drug design. The presence of various functional groups can significantly impact the biological activity of pyrimidine derivatives. nih.gov

Bioisosteric Replacement: In the context of medicinal chemistry, parts of the molecule can be replaced with other groups that have similar physical or chemical properties (bioisosteres) to enhance potency or reduce toxicity. For example, the cyano group could potentially be replaced with other electron-withdrawing groups like a nitro group or a trifluoromethyl group.

The strategic derivatization of this compound, guided by an understanding of its chemical reactivity and clear design principles, holds significant promise for the development of novel compounds with tailored properties for a wide range of scientific and technological applications.

Emerging Academic Applications and Research Directions for 4 5 Aminopyrimidin 2 Yl Benzonitrile

Role as a Building Block in Complex Chemical Synthesis

The unique arrangement of functional groups in 4-(5-aminopyrimidin-2-yl)benzonitrile—specifically the nucleophilic amino group and the electrophilic nitrile, combined with the versatile pyrimidine (B1678525) ring—positions it as a powerful synthon in advanced organic synthesis.

Aminopyrimidines are recognized as highly valuable substrates in multi-component reactions (MCRs), which are convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. researchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.netnih.gov The 5-aminopyrimidine (B1217817) unit within the target molecule can participate in a variety of MCRs, acting as a versatile binucleophile. researchgate.net

Research into related aminopyrimidine structures demonstrates their utility in constructing diverse molecular scaffolds. For instance, the reaction of aminopyrimidines with aldehydes and other nucleophiles can lead to the formation of fused heterocyclic systems in a one-pot synthesis. researchgate.net The presence of both the amino group and the ring nitrogens allows for various modes of reactivity, enabling the construction of either fused or acyclic pyrimidine derivatives. researchgate.net

| Reaction Type | Reactants | Product Class | Significance |

|---|---|---|---|

| Pyrimido[4,5-d]pyrimidine Synthesis | 6-amino-1,3-dimethyluracil, Aldehyde, 2-benzylisothiourea hydrochloride | Fused Pyrimidine Derivatives | Efficient, one-pot synthesis under solvent-free conditions. researchgate.net |

| Thiazolopyrimidine Synthesis | Dihydropyrimidinone, Chloroacetic acid, Benzaldehyde | Thiazolopyrimidines | Creates a versatile intermediate for further Michael additions. researchgate.net |

| Doebner Quinoline Synthesis | Pyruvic acid, Aniline derivative, Benzaldehyde derivative | Quinolines | Used in the synthesis of Active Pharmaceutical Ingredients (APIs) like Brequinar. nih.gov |

| Pyrano[2,3-d]pyrimidine Synthesis | Barbituric acid, Aryl aldehydes, Malononitrile (B47326) | Fused Bicyclic Systems | Generates biologically significant heterocyclic analogs with high reactivity. nih.gov |

The application of this compound in such reactions would allow for the direct incorporation of the cyanophenyl group into complex molecular architectures, a valuable feature for tuning the electronic and photophysical properties of the final products.

The aminopyrimidine scaffold is a foundational component for the synthesis of more complex, fused heterocyclic systems. msesupplies.com These systems are of great interest in medicinal chemistry and materials science. The 5-amino group on the pyrimidine ring of this compound is a key functional handle for annulation reactions, where an additional ring is built onto the existing pyrimidine core.

For example, 5,6-diaminouracils, which are structurally related to 5-aminopyrimidines, are used as the backbone to synthesize imine compounds and fused systems like pteridines. nih.govmdpi.com Pteridines are formed by the fusion of a pyrimidine and a pyrazine ring and are important biological molecules. nih.gov Similarly, reactions involving the amino group can lead to the formation of pyrido[2,3-d]pyrimidines, azolo[1,5-a]pyrimidines, and pyrazolo[1,5-a]pyrimidines. researchgate.netnih.gov The reaction of 5-aminopyrazole derivatives with various reagents to form fused pyrazoloazines further illustrates the synthetic potential of this class of compounds. beilstein-journals.org

| Precursor Type | Reaction Partner(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 5,6-Diaminouracils | Various aldehydes/ketones | Pteridines | nih.gov |

| 5-Aminopyrazole | Benzylidene propanedinitrile | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| 5-Aminopyrazole | Trifluoromethyl-β-diketones | Pyrazolo[3,4-b]pyridines | beilstein-journals.org |

| 6-Amino-uracil | Bis(aldehydes) | Pyrido[3,2-d:6,5-d]dipyrimidines | nih.gov |

Exploration in Materials Science

The combination of an electron-donating amino group and an electron-withdrawing benzonitrile (B105546) group on a conjugated pyrimidine framework suggests significant potential for this compound in the field of materials science, particularly for organic electronics. rsc.orglbl.gov

The design of novel organic semiconductors is crucial for advancing organic electronics. lbl.govrsc.orgresearchgate.net Benzonitrile derivatives are frequently incorporated into materials for organic light-emitting diodes (OLEDs) due to the strong electron-accepting nature of the nitrile (-CN) group. nbinno.com This feature is exploited to create bipolar host materials, which can transport both holes and electrons effectively. rsc.org

Molecules containing both carbazole (an electron donor) and benzonitrile (an electron acceptor) have been successfully developed as universal hosts for high-efficiency blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. rsc.orgresearchgate.net The donor-acceptor architecture within this compound (with the aminopyrimidine as the donor and benzonitrile as the acceptor) could be leveraged for similar applications. The strategic use of benzonitrile and dicyanocarbazole units has been shown to yield host materials with high triplet energy and improved device lifetimes in blue TADF OLEDs. rsc.org

The inherent electronic structure of this compound makes it a candidate for studies into luminescent and optoelectronic properties. Research on related aminopyrimidine compounds has demonstrated their potential in this area. For example, a novel crystal formed from 2-aminopyrimidine (B69317) and pimelic acid exhibited photoluminescence with an emission observed at 353 nm. chalcogen.roresearchgate.net Such studies are crucial for determining properties like the optical band gap energy, which is a key parameter for semiconductor applications. chalcogen.ro

Furthermore, benzonitrile derivatives featuring donor-acceptor structures are known to exhibit interesting photophysical properties, including mechanofluorochromism (changes in fluorescence color upon mechanical stimulation) and TADF. matilda.science The investigation of this compound could reveal similar properties, opening avenues for its use in sensors, lighting, and display technologies.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. scilit.comtue.nl The process of molecular self-assembly, driven by these interactions, allows for the bottom-up construction of well-ordered, functional nanostructures. nih.govmdpi.com

The aminopyrimidine moiety is an excellent functional group for directing self-assembly. mdpi.com It possesses a specific and reliable pattern of hydrogen bond donors (the two N-H bonds of the amino group) and hydrogen bond acceptors (the lone pairs on the pyrimidine ring nitrogens). This arrangement can guide molecules to assemble into predictable, higher-order structures. chemistryviews.orgresearchgate.net For instance, a bifunctional ligand containing a 5-yl-pyrimidin-2-amine unit was shown to form a binuclear silver(I) metallacycle that further assembles into a one-dimensional supramolecular polymer through hydrogen bonding interactions. mdpi.com This demonstrates the power of the aminopyrimidine unit to create extended, ordered arrays in the solid state. The study of this compound could reveal its ability to form tapes, rosettes, or other complex architectures, potentially leading to the development of novel soft materials or functional surfaces.

Design of Hydrogen-Bonded Architectures

The design of predictable and robust hydrogen-bonded architectures is a cornerstone of crystal engineering and supramolecular chemistry. The this compound molecule possesses multiple hydrogen bond donor and acceptor sites, making it an excellent candidate for the construction of intricate supramolecular assemblies. The amino group on the pyrimidine ring can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring and the nitrile group can serve as hydrogen bond acceptors.

The formation of specific hydrogen bonding patterns, such as the robust R2(2)(8) motif, is commonly observed in aminopyrimidine derivatives. iucr.org These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. In the case of this compound, the interplay of N-H···N and N-H···O (if solvent molecules are present) hydrogen bonds can direct the self-assembly process. iucr.orgnih.gov The nitrile group can also participate in weaker C-H···N interactions, further stabilizing the crystal packing. The study of hydrogen bonding patterns in related aminopyrimidine salts has revealed the formation of water-mediated base pairs and even large water clusters within the crystal lattice, highlighting the diverse supramolecular structures that can be achieved. iucr.orgnih.gov

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Motif |

| Amino (N-H) | Pyrimidine (N) | N-H···N | Dimer, Chain, Sheet |

| Amino (N-H) | Nitrile (N) | N-H···N | Inter-molecular linking |

| Aromatic (C-H) | Nitrile (N) | C-H···N | Network stabilization |

| Amino (N-H) | Solvent (e.g., O) | N-H···O | Solvate formation |

Metal-Organic Framework (MOF) Ligand Development

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs are highly dependent on the nature of the organic linker. The bifunctional nature of this compound, with its coordinating pyrimidine and nitrile groups, makes it a promising ligand for the development of novel MOFs.

The nitrogen atoms of the pyrimidine ring and the nitrile group can coordinate to metal centers, leading to the formation of extended coordination networks. The geometry and connectivity of the resulting MOF will be influenced by the coordination preferences of the metal ion and the spatial arrangement of the coordinating sites on the ligand. While specific MOFs based on this compound have not been extensively reported, the use of similar aminopyrimidine and benzonitrile derivatives as ligands in MOF synthesis is well-documented. These MOFs have shown potential applications in gas storage, separation, and catalysis. The incorporation of the this compound ligand could lead to MOFs with unique pore environments and functionalities, potentially enhancing their performance in these applications.

Catalysis and Coordination Chemistry

Ligand Design for Metal Complexation

The coordinating ability of this compound makes it an attractive ligand for the synthesis of a wide range of metal complexes. The pyrimidine ring can bind to metal ions in a monodentate or bidentate fashion, while the nitrile group offers an additional coordination site. This versatility allows for the formation of complexes with diverse geometries and electronic properties.

The coordination chemistry of related aminopyrimidine derivatives with transition metals has been explored, revealing the formation of both discrete mononuclear complexes and extended coordination polymers. The nature of the metal ion, the counter-anion, and the reaction conditions all play a crucial role in determining the final structure of the complex. The resulting metal complexes can exhibit interesting photophysical, magnetic, and electrochemical properties, making them suitable for various applications.

Table 2: Potential Coordination Modes of this compound

| Coordination Site(s) | Metal Ion Example | Potential Complex Geometry |

| Pyrimidine N1 | Transition Metals (e.g., Cu, Zn) | Monodentate coordination |

| Pyrimidine N1 and Amino N | Transition Metals (e.g., Ru, Rh) | Bidentate chelation |

| Pyrimidine N1 and Nitrile N | Lanthanide Metals | Bridging coordination |

| Amino N and Nitrile N | Main Group Metals | Bidentate chelation |

Role in Homogeneous or Heterogeneous Catalysis

Metal complexes bearing this compound as a ligand have the potential to act as catalysts in a variety of organic transformations. The electronic properties of the ligand, which can be tuned by modifying the substituents on the pyrimidine or benzene (B151609) rings, can influence the catalytic activity of the metal center.

While direct catalytic applications of this compound complexes are still an emerging area of research, related pyrimidine-benzonitrile compounds have been investigated for their catalytic potential. For instance, pyrimidine derivatives have been used in catalyzed reactions for the synthesis of various organic molecules. researchgate.net The immobilization of such complexes on solid supports could lead to the development of robust and recyclable heterogeneous catalysts. The porous nature of MOFs constructed from this ligand could also provide a platform for size-selective catalysis.

Future Research Perspectives and Challenges

Sustainable Synthesis of this compound

The development of sustainable and environmentally friendly methods for the synthesis of this compound is a key challenge for its widespread application. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant waste.

Recent research has focused on the development of "green" synthetic methodologies for aminopyrimidine derivatives. These approaches include microwave-assisted synthesis, the use of environmentally benign solvents, and the development of catalytic multicomponent reactions. nih.gov For example, the synthesis of aminopyrimidines has been achieved through microwave-assisted heating, which offers faster reaction rates and higher yields compared to conventional methods. nih.gov Furthermore, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a sustainable approach, as alcohols can be derived from biomass. nih.gov The application of these green chemistry principles to the synthesis of this compound would significantly reduce its environmental impact and enhance its accessibility for various research applications.

Table 3: Comparison of Synthetic Methods for Aminopyrimidine Derivatives

| Method | Advantages | Disadvantages |

| Conventional Synthesis | Well-established procedures | Harsh conditions, waste generation |

| Microwave-Assisted Synthesis nih.gov | Faster reactions, higher yields | Specialized equipment required |

| Catalytic Multicomponent Reactions nih.gov | High atom economy, reduced steps | Catalyst cost and separation |

| Green Solvents | Reduced environmental impact | May have lower solubility or reactivity |

Expanding the Derivatization Scope

The core structure of this compound offers multiple reactive sites for chemical derivatization, enabling the synthesis of a diverse library of novel compounds with potentially enhanced or entirely new functionalities. The primary sites for modification include the amino group on the pyrimidine ring, the pyrimidine ring itself, and the nitrile group on the benzonitrile moiety.

Modifications at the Amino Group: The amino group is a key site for derivatization. Standard organic reactions such as acylation, alkylation, and sulfonylation can be employed to introduce a wide array of functional groups. For instance, acylation with various acid chlorides or anhydrides can yield a series of amides, which could modulate the electronic properties and steric bulk of the molecule.

Modifications of the Pyrimidine Ring: The pyrimidine ring can undergo electrophilic substitution reactions, although the activating effect of the amino group is somewhat offset by the deactivating nature of the ring nitrogens. Halogenation, nitration, and other substitutions could be explored under carefully controlled conditions. Furthermore, the nitrogen atoms in the pyrimidine ring could be targeted for quaternization, leading to the formation of pyrimidinium salts with altered solubility and electronic characteristics.

Modifications of the Benzonitrile Moiety: The nitrile group is a versatile functional group that can be transformed into other functionalities. For example, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each modification opening up new avenues for biological activity and material science applications.

The strategic derivatization of this compound can lead to the development of compounds with tailored properties. The following table outlines potential derivatization strategies and the corresponding hypothetical derivatives with their potential research applications.

| Derivatization Strategy | Reactive Site | Hypothetical Derivative Class | Potential Research Applications |

| Acylation | Amino group | N-acyl-4-(5-aminopyrimidin-2-yl)benzonitriles | Probing structure-activity relationships in biological systems. |

| Alkylation | Amino group | N-alkyl-4-(5-aminopyrimidin-2-yl)benzonitriles | Modulation of pharmacokinetic properties. |

| Halogenation | Pyrimidine ring | Halogenated 4-(5-aminopyrimidin-2-yl)benzonitriles | Precursors for cross-coupling reactions to introduce further complexity. |

| Nitrile Hydrolysis | Benzonitrile moiety | 4-(5-aminopyrimidin-2-yl)benzoic acids | Development of metal-organic frameworks or coordination polymers. |

| Nitrile to Tetrazole Conversion | Benzonitrile moiety | 5-(4-(5-aminopyrimidin-2-yl)phenyl)tetrazoles | Exploration of bioisosteric replacements for carboxylic acids in medicinal chemistry. |

Advanced Computational Modeling for Property Prediction

Advanced computational modeling serves as a powerful tool to predict the physicochemical and biological properties of this compound and its derivatives, thereby guiding synthetic efforts and accelerating the discovery of new applications. Techniques such as Density Functional Theory (DFT) and molecular docking are particularly valuable in this context.

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the parent compound and its derivatives. These calculations can provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions. For example, the calculation of molecular electrostatic potential (MEP) maps can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, aiding in the design of new synthetic routes.

Molecular Docking Studies: In the realm of medicinal chemistry, molecular docking is an indispensable tool for predicting the binding affinity and orientation of a ligand within the active site of a biological target. By docking this compound and its virtual derivatives into the binding sites of various enzymes or receptors, researchers can identify promising candidates for further experimental investigation. This approach is particularly useful in drug discovery for identifying potential inhibitors of kinases or other enzymes where the aminopyrimidine scaffold is a known pharmacophore.

The application of these computational methods can significantly de-risk and streamline the research and development process. The table below summarizes key computational modeling techniques and their predicted outcomes for this compound.

| Computational Method | Predicted Properties/Outcomes | Relevance to Research |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, molecular electrostatic potential, vibrational frequencies. | Understanding reactivity, stability, and spectroscopic signatures. Guiding synthetic strategies. |

| Molecular Docking | Binding affinity, binding mode, protein-ligand interactions. | Identifying potential biological targets and predicting inhibitory activity. Prioritizing compounds for synthesis and biological screening. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between molecular descriptors and biological activity. | Developing predictive models for the biological activity of new derivatives, reducing the need for extensive screening. |

| Molecular Dynamics (MD) Simulations | Conformational flexibility, stability of protein-ligand complexes, solvation effects. | Assessing the dynamic behavior of the molecule in a biological environment and the stability of its interactions with target proteins. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-aminopyrimidin-2-yl)benzonitrile, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution between 4-aminobenzonitrile and halogenated pyrimidine derivatives. For example, coupling 2-chloro-5-aminopyrimidine with 4-aminobenzonitrile under alkaline conditions (e.g., Na₂CO₃ in ethanol) at reflux (80–90°C) achieves yields of 70–85% . Catalysts like Pd-based complexes can enhance efficiency in cross-coupling reactions . Purity is optimized via recrystallization (e.g., using DMSO/water mixtures) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation requires ¹H/¹³C NMR to verify aromatic protons (δ 7.5–8.5 ppm) and nitrile groups (C≡N stretch at ~2230 cm⁻¹ in FTIR). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 223.0984). Purity (>98%) is validated via HPLC with C18 columns and UV detection at 254 nm .

Q. How does the compound participate in common organic reactions?

- Methodological Answer : The aminopyrimidine moiety undergoes electrophilic substitution (e.g., bromination at the 4-position), while the benzonitrile group facilitates cyano-hydrolysis to carboxylic acids under acidic conditions (H₂SO₄/H₂O, 100°C). Palladium-catalyzed cross-couplings (Suzuki, Heck) enable functionalization for drug-discovery applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition IC₅₀ values) often arise from assay conditions (ATP concentration, pH). Standardize protocols using radioligand binding assays (e.g., ³H-ATP competition) and validate with orthogonal methods (SPR, ITC). Compare structural analogs (e.g., 4-[(4-hydroxypyrimidin-2-yl)amino]benzonitrile) to identify substituent effects .

Q. What strategies improve the compound’s stability in aqueous solutions for in vitro studies?

- Methodological Answer : Stability is pH-dependent due to hydrolysis of the nitrile group. Use buffered solutions (pH 6–7) and low temperatures (4°C). Lyophilization with cryoprotectants (trehalose) preserves integrity. Monitor degradation via LC-MS over 24–72 hours .

Q. How does computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer : Perform docking studies (AutoDock Vina) against kinase domains (e.g., EGFR, VEGFR2) to predict binding modes. MD simulations (AMBER) assess complex stability. Optimize substituents (e.g., methyl vs. trifluoromethyl) based on steric/electronic compatibility with hydrophobic pockets .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.